molecular formula C11H13NO6S B14647384 Dimethyl 1-(methanesulfonyl)-1H-azepine-4,5-dicarboxylate CAS No. 51832-44-1

Dimethyl 1-(methanesulfonyl)-1H-azepine-4,5-dicarboxylate

Cat. No.: B14647384
CAS No.: 51832-44-1
M. Wt: 287.29 g/mol
InChI Key: LLSUVGCVZQFNFJ-UHFFFAOYSA-N
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Description

Dimethyl 1-(methanesulfonyl)-1H-azepine-4,5-dicarboxylate is a complex organic compound that features a seven-membered azepine ring with methanesulfonyl and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-(methanesulfonyl)-1H-azepine-4,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable azepine precursor with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(methanesulfonyl)-1H-azepine-4,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 1-(methanesulfonyl)-1H-azepine-4,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Dimethyl 1-(methanesulfonyl)-1H-azepine-4,5-dicarboxylate involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 1-(methanesulfonyl)-1H-azepine-4,5-dicarboxylate is unique due to its combination of an azepine ring and methanesulfonyl and ester groups.

Properties

CAS No.

51832-44-1

Molecular Formula

C11H13NO6S

Molecular Weight

287.29 g/mol

IUPAC Name

dimethyl 1-methylsulfonylazepine-4,5-dicarboxylate

InChI

InChI=1S/C11H13NO6S/c1-17-10(13)8-4-6-12(19(3,15)16)7-5-9(8)11(14)18-2/h4-7H,1-3H3

InChI Key

LLSUVGCVZQFNFJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CN(C=C1)S(=O)(=O)C)C(=O)OC

Origin of Product

United States

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